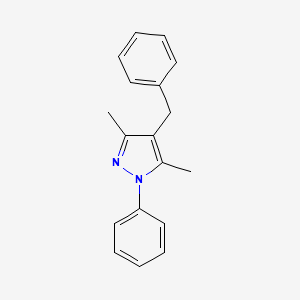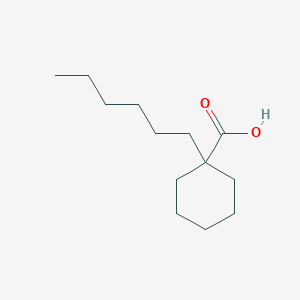![molecular formula C23H18NPS B14361812 N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 90250-74-1](/img/structure/B14361812.png)
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorothioyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline moiety. The presence of both phosphorothioyl and diynyl groups makes it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of a diphenylphosphorothioyl precursor with a buta-1,3-diyn-1-yl intermediate. The reaction conditions often require the use of organometallic reagents, such as aryllithium or Grignard reagents, to facilitate the formation of the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
科学研究应用
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline involves its interaction with molecular targets through its phosphorothioyl and diynyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
相似化合物的比较
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphorothioyl group.
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline: Features a phosphanyl group instead of a phosphorothioyl group.
Uniqueness
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its phosphoryl and phosphanyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
90250-74-1 |
|---|---|
分子式 |
C23H18NPS |
分子量 |
371.4 g/mol |
IUPAC 名称 |
N-(4-diphenylphosphinothioylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NPS/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
InChI 键 |
WFTZFTITZPDWIF-UHFFFAOYSA-N |
规范 SMILES |
CN(C#CC#CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
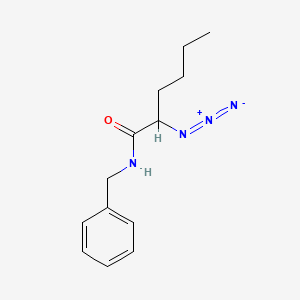

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
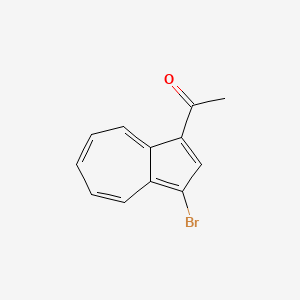
![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
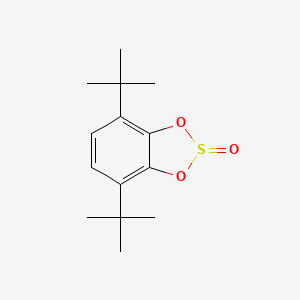

![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
